Cas no 1342524-14-4 (3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-hydroxy-2-methylpropanoic acid)

3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-hydroxy-2-methylpropanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-(4,4-Dimethyl-2,5-dioxo-imidazolidin-1-yl)-2-hydroxy-2-methyl-propionic acid
- 3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-hydroxy-2-methylpropanoic acid
- 1-Imidazolidinepropanoic acid, α-hydroxy-α,4,4-trimethyl-2,5-dioxo-
-
- インチ: 1S/C9H14N2O5/c1-8(2)5(12)11(7(15)10-8)4-9(3,16)6(13)14/h16H,4H2,1-3H3,(H,10,15)(H,13,14)
- InChIKey: FGONROBVADRAPZ-UHFFFAOYSA-N
- ほほえんだ: C(O)(=O)C(O)(C)CN1C(=O)NC(C)(C)C1=O
じっけんとくせい
- 色と性状: No date available
- 密度みつど: 1.4±0.1 g/cm3
- ゆうかいてん: No date available
- ふってん: No date available
- フラッシュポイント: No date available
- じょうきあつ: No date available
3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-hydroxy-2-methylpropanoic acid セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-hydroxy-2-methylpropanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-175245-0.25g |
3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-hydroxy-2-methylpropanoic acid |
1342524-14-4 | 90% | 0.25g |
$452.0 | 2023-11-13 | |
TRC | D478335-100mg |
3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-hydroxy-2-methylpropanoic acid |
1342524-14-4 | 100mg |
$ 340.00 | 2022-06-05 | ||
TRC | D478335-10mg |
3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-hydroxy-2-methylpropanoic acid |
1342524-14-4 | 10mg |
$ 70.00 | 2022-06-05 | ||
TRC | D478335-50mg |
3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-hydroxy-2-methylpropanoic acid |
1342524-14-4 | 50mg |
$ 230.00 | 2022-06-05 | ||
Aaron | AR01BDR0-10g |
3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-hydroxy-2-methylpropanoic acid |
1342524-14-4 | 90% | 10g |
$5428.00 | 2023-12-16 | |
A2B Chem LLC | AW09552-1g |
3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-hydroxy-2-methylpropanoic acid |
1342524-14-4 | 90% | 1g |
$998.00 | 2024-04-20 | |
1PlusChem | 1P01BDIO-250mg |
3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-hydroxy-2-methylpropanoic acid |
1342524-14-4 | 90% | 250mg |
$621.00 | 2023-12-22 | |
1PlusChem | 1P01BDIO-10g |
3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-hydroxy-2-methylpropanoic acid |
1342524-14-4 | 90% | 10g |
$4919.00 | 2023-12-22 | |
A2B Chem LLC | AW09552-50mg |
3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-hydroxy-2-methylpropanoic acid |
1342524-14-4 | 90% | 50mg |
$259.00 | 2024-04-20 | |
Aaron | AR01BDR0-100mg |
3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-hydroxy-2-methylpropanoic acid |
1342524-14-4 | 95% | 100mg |
$461.00 | 2025-02-09 |
3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-hydroxy-2-methylpropanoic acid 関連文献
-
Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
-
Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
-
Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
-
Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
-
Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-hydroxy-2-methylpropanoic acidに関する追加情報
Introduction to 3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-hydroxy-2-methylpropanoic acid (CAS No. 1342524-14-4)
The compound 3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-hydroxy-2-methylpropanoic acid, identified by its CAS number 1342524-14-4, represents a significant advancement in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic derivative has garnered considerable attention due to its unique structural features and promising biological activities. The molecule incorporates a dioxoimidazolidine core, which is a versatile scaffold frequently employed in the design of bioactive molecules. Its presence in the structure suggests potential interactions with biological targets, making it a valuable candidate for further exploration in drug discovery.
Recent studies have highlighted the importance of dioxoimidazolidine derivatives in medicinal chemistry. These compounds exhibit a range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The specific substitution pattern in 3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-hydroxy-2-methylpropanoic acid contributes to its distinct chemical and biological profile. The 4,4-dimethyl group enhances the steric bulk of the molecule, potentially influencing its binding affinity to biological targets. Additionally, the hydroxy and methyl substituents introduce polar functional groups that may modulate solubility and metabolic stability.
The synthesis of this compound involves intricate organic transformations that highlight the synthetic prowess required to construct such complex molecules. The formation of the dioxoimidazolidine ring is a critical step, often requiring precise control over reaction conditions to ensure high yield and purity. Advances in catalytic methods have enabled more efficient and sustainable synthetic routes, reducing the environmental impact of producing such specialized compounds. These developments align with broader trends in green chemistry, emphasizing minimal waste and energy-efficient processes.
In the realm of biological activity, preliminary investigations into 3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-hydroxy-2-methylpropanoic acid have revealed intriguing results. In vitro assays suggest that this compound exhibits moderate inhibitory activity against certain bacterial strains, indicating potential applications in treating infections caused by resistant pathogens. Furthermore, structural analogs have shown promise in modulating inflammatory pathways by interacting with key enzymes such as COX-2 or LOX enzymes. While further research is needed to fully elucidate its mechanism of action, these findings underscore its therapeutic potential.
The pharmacokinetic properties of 3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-hydroxy-2-methylpropanoic acid are also of great interest. The presence of polar functional groups affects its solubility and permeability across biological membranes, which are critical factors in drug absorption and distribution. Computational modeling techniques have been employed to predict these properties, aiding in the optimization of dosage forms and delivery systems. Such simulations are increasingly integral to modern drug development pipelines, streamlining the process from discovery to clinical application.
Future directions for research on this compound include exploring its role in complex biological systems through preclinical studies. Animal models provide a platform for assessing both efficacy and safety profiles before human trials can commence. Collaborative efforts between synthetic chemists and biologists are essential to translate laboratory findings into tangible therapeutic benefits. The integration of high-throughput screening technologies will accelerate the identification of novel derivatives with enhanced pharmacological properties.
The broader implications of compounds like 3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-hydroxy-2-methylpropanoic acid extend beyond individual drug discovery endeavors. They serve as building blocks for more sophisticated molecular architectures designed to address unmet medical needs. As our understanding of disease mechanisms evolves at a rapid pace, innovative chemical entities like this one will play a pivotal role in developing next-generation therapeutics.
In conclusion,3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-hydroxy-2-methylpropanoic acid (CAS No. 1342524-14-4) exemplifies the intersection of advanced organic synthesis and medicinal chemistry. Its unique structural features and preliminary biological activities position it as a promising candidate for further development. Continued research efforts will likely uncover additional therapeutic applications for this compound and its derivatives.
1342524-14-4 (3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-hydroxy-2-methylpropanoic acid) 関連製品
- 3106-67-0(4-(aminooxy)butanoic acid hydrochloride)
- 1342167-03-6(phenyl(pyridin-2-yl)methanesulfonyl chloride)
- 1038363-71-1(1-Cyclopentyl-1H-imidazole-2-thiol)
- 91416-87-4(5-Iodo-N,N-Dimethylpyrazin-2-Amine)
- 1436284-86-4(N-[2-(Phenylthio)propyl]-1-(2-propyn-1-yl)-4-piperidinecarboxamide)
- 24167-23-5(3-m-Tolyl-1H-[1,2,4]triazole)
- 86884-13-1(1,1,1,3-tetrafluorobutane)
- 2418730-03-5(N-[[3-Methoxy-4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]methyl]acetamide)
- 151563-53-0(4-amino-3-(5-methylthiophen-2-yl)butanoic acid)
- 1276295-04-5(L-threo-Droxidopa-13C2,15N)




